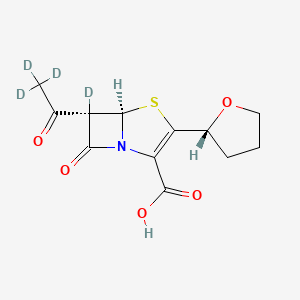

6-Dehydroxy 6-oxo faropenem-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

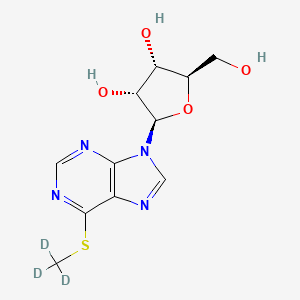

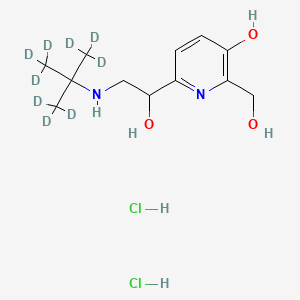

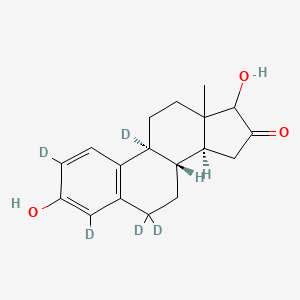

6-Dehydroxy 6-oxo faropenem-d4 is a stable isotope-labeled compound with the molecular formula C12 D4 H9 N O5 S and a molecular weight of 287.325 . It is a derivative of faropenem, a beta-lactam antibiotic known for its broad-spectrum antibacterial activity . The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of faropenem.

Preparation Methods

The synthesis of 6-Dehydroxy 6-oxo faropenem-d4 involves multiple steps, including the incorporation of deuterium atoms to achieve the desired isotope labelingIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Dehydroxy 6-oxo faropenem-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful for studying its metabolic pathways.

Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound under different conditions.

Substitution: Substitution reactions, particularly involving the beta-lactam ring, are crucial for understanding the compound’s interaction with bacterial enzymes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Dehydroxy 6-oxo faropenem-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of faropenem.

Biology: Employed in biological studies to investigate the interaction of faropenem with bacterial enzymes and its mechanism of action.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of faropenem in the body.

Industry: Applied in the development of new antibiotics and the optimization of existing ones by providing insights into the metabolic pathways of faropenem

Mechanism of Action

The mechanism of action of 6-Dehydroxy 6-oxo faropenem-d4 is similar to that of faropenem. It inhibits the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Comparison with Similar Compounds

6-Dehydroxy 6-oxo faropenem-d4 can be compared with other beta-lactam antibiotics, such as:

Penicillin: Both compounds inhibit bacterial cell wall synthesis, but faropenem has a broader spectrum of activity and is more resistant to beta-lactamase degradation.

Cephalosporins: Similar to faropenem, cephalosporins also inhibit cell wall synthesis, but they differ in their chemical structure and spectrum of activity.

Carbapenems: Faropenem is a member of the carbapenem class, which is known for its broad-spectrum activity and resistance to beta-lactamase enzymes.

The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of faropenem .

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

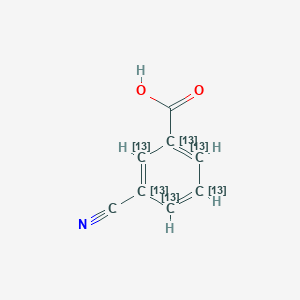

(5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D |

InChI Key |

FYGIRZDFDNYWPZ-NMFNSTGUSA-N |

Isomeric SMILES |

[2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)